N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 2-chlorobenzyl group at the 5-position and linked to a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. The compound’s structure integrates heterocyclic systems (thiazole and benzodioxine) and a halogenated aromatic group, features commonly associated with bioactivity in kinase inhibition or protease modulation .
Properties
Molecular Formula |
C19H15ClN2O3S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3S/c20-14-6-2-1-5-12(14)9-13-10-21-19(26-13)22-18(23)17-11-24-15-7-3-4-8-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23) |
InChI Key |
AGAGIXLAENPZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the chlorobenzyl group and the benzodioxine moiety. The final step usually involves the formation of the carboxamide group.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazole intermediate.
Formation of Benzodioxine Moiety: The benzodioxine ring can be formed through a cyclization reaction involving catechol and an appropriate dihalide.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Cyclization: Cyclization reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may have applications in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target’s 2-chlorobenzyl group confers higher lipophilicity compared to methyl-thiazole () or nitro-thiophene () analogs, which may improve membrane permeability but reduce aqueous solubility .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target (409.87 g/mol) exceeds the Lipinski “Rule of Five” threshold (500 g/mol), suggesting favorable oral bioavailability compared to larger analogs like EN300-266092 (C₁₈H₁₇Cl₂N₃O₄, 410.26 g/mol; ) .
- Polar Surface Area (PSA) : Benzodioxine-containing analogs (e.g., , PSA ~90 Ų) likely exhibit moderate blood-brain barrier penetration, whereas nitro-thiophene derivatives (, PSA ~120 Ų) may have restricted CNS access .
Mechanistic Insights from Related Compounds
- Thiazole Core : The thiazole ring is prevalent in kinase inhibitors (e.g., soquelitinib, ), suggesting the target may interact with ATP-binding pockets .
Notes
Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
Structural Diversity : The evidence highlights diverse modifications (e.g., oxadiazole, pyrrolidine) that could guide structure-activity relationship (SAR) studies for optimizing potency or selectivity.
Synthetic Accessibility : Compounds with simpler substituents (e.g., ) may offer advantages in scalable synthesis compared to halogenated or nitro-containing analogs .
Biological Activity
Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on certain enzymes, particularly α-amylase. In vitro studies have shown that it exhibits potent α-amylase inhibition, with an IC50 value of 0.72 μM . This inhibitory activity is comparable to or better than some known α-amylase inhibitors, such as acarbose (IC50 = 2.593 μM) and myricetin (IC50 = 30 μM) .
| Compound | IC50 (μM) |
|---|---|
| N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | 0.72 |
| Acarbose | 2.593 |
| Myricetin | 30 |
Antidiabetic Activity
The compound's ability to inhibit α-amylase suggests potential antidiabetic properties. In a study using a streptozotocin-induced diabetic mice model, a structurally similar compound (referred to as IIc in the study) demonstrated significant blood glucose-lowering effects . After five doses, the compound reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, compared to the control group .
Anticancer Properties
While specific data for this compound is not available, structurally similar compounds have shown promising anticancer activity. For instance, compound IId in the referenced study exhibited significant activity against four cancer cell lines, with IC50 values ranging from 26 to 65 μM .
Safety Profile
The compound appears to have a favorable safety profile based on cytotoxicity studies of similar structures. In vitro tests on the Hek293t normal cell line showed negligible effects (IC50 > 150 μM) for compounds IIa and IIc, which are structurally related to our compound of interest .
The biological activity of this compound likely involves its interaction with specific molecular targets. The compound may:
- Inhibit enzyme activity by binding to active sites
- Modulate receptor function by interacting with binding sites
- Influence cellular pathways related to glucose metabolism and cancer cell proliferation
Structure-Activity Relationship
The unique combination of the thiazole ring, chlorobenzyl group, and benzodioxine moiety contributes to the compound's biological activity. The thiazole ring is known for its diverse biological properties, while the benzodioxine structure has been associated with anti-inflammatory and anticancer activities .
Case Study: Comparison with CCT251236
A related compound, CCT251236, which contains a 1,4-benzodioxane bisamide structure, has been reported as an HSF1 pathway inhibitor with growth inhibitory activities in human ovarian carcinoma xenograft models . This suggests that our compound of interest may also possess similar anticancer properties, warranting further investigation.
Future Research Directions
- Conduct in vivo studies to confirm the antidiabetic effects observed in similar compounds.
- Investigate the compound's potential as an anticancer agent, particularly in ovarian cancer models.
- Explore possible synergistic effects with other known antidiabetic or anticancer drugs.
- Perform detailed structure-activity relationship studies to optimize its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
